Comprehensive Technical Guide on 5-Methyl-4-nitro-2,1,3-benzothiadiazole: Structural Dynamics, Synthesis, and Optoelectronic Applications
Executive Summary The compound 5-methyl-4-nitro-2,1,3-benzothiadiazole (5M4N-BTD) is a highly specialized heterocyclic building block utilized extensively in materials science and medicinal chemistry. Characterized by it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-methyl-4-nitro-2,1,3-benzothiadiazole (5M4N-BTD) is a highly specialized heterocyclic building block utilized extensively in materials science and medicinal chemistry. Characterized by its strongly electron-deficient core, 5M4N-BTD serves as a critical precursor for synthesizing Donor-Acceptor (D-A) conjugated polymers, organic light-emitting diodes (OLEDs), and advanced fluorescent probes. This whitepaper provides an in-depth analysis of its chemical structure, electronic properties, and the mechanistic causality behind its synthesis, equipping researchers with field-proven, self-validating experimental protocols.
Chemical Identity and Structural Properties
The 2,1,3-benzothiadiazole (BTD) core is inherently electron-withdrawing due to the strong electron affinity of the thiadiazole ring. The introduction of a nitro group at the 4-position and a methyl group at the 5-position creates a highly polarized, push-pull microenvironment within the molecule.
As detailed in the structural database ()[1] and systematic identifiers ()[2], the quantitative structural parameters of 5M4N-BTD are summarized in Table 1 .
Table 1: Quantitative Chemical Identity of 5M4N-BTD
Property
Value
IUPAC Name
5-methyl-4-nitro-2,1,3-benzothiadiazole
CAS Number
3152-87-2
Molecular Formula
C₇H₅N₃O₂S
Molecular Weight
195.20 g/mol
Topological Polar Surface Area
99.8 Ų
Canonical SMILES
CC1=C(C2=NSN=C2C=C1)[O-]
Electronic Properties and Bandgap Tuning
The utility of the BTD core in optoelectronics stems from its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of conjugated systems ()[3]. The nitro group exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect, deeply stabilizing the LUMO. Conversely, the 5-methyl group provides a weak inductive (+I) donation, which not only directs subsequent electrophilic substitutions but also enhances the solubility of downstream polymeric materials.
Table 2: Electronic Influence of Substituents on the BTD Core
Core Structure
Inductive Effect
Mesomeric Effect
Impact on LUMO Energy
Unsubstituted BTD
N/A
N/A
Baseline Acceptor (~ -2.0 eV)
5-Methyl-BTD
Weak (+I)
Hyperconjugation
Slight destabilization
5-Methyl-4-nitro-BTD
Strong (-I)
Strong (-M)
Deep stabilization (Potent Acceptor)
Mechanistic Pathways: Regioselective Synthesis
The synthesis of 5M4N-BTD relies on the regioselective nitration of 5-methyl-2,1,3-benzothiadiazole.
Causality of Regioselectivity: The thiadiazole ring is strongly electron-withdrawing, generally deactivating the fused benzene ring toward electrophilic aromatic substitution. However, the methyl group at C5 acts as an ortho/para director. The C4 position is ortho to the methyl group and adjacent to the thiadiazole nitrogen. Despite potential steric hindrance, the synergistic directing effects of the methyl group and the stabilization of the resulting Wheland intermediate make C4 the kinetically and thermodynamically favored site for attack by the nitronium ion (NO₂⁺).
Diagram 1: Regioselective synthesis pathway and downstream functionalization of 5M4N-BTD.
Self-Validating Experimental Protocols
As a foundational rule in robust chemical synthesis, every protocol must incorporate built-in validation checkpoints. The following methodologies detail the synthesis and subsequent reduction of 5M4N-BTD, explaining the physicochemical rationale behind each step.
Protocol 1: Regioselective Nitration of 5-methyl-2,1,3-benzothiadiazole
Preparation of Nitrating Mixture: Slowly add 1.2 equivalents of fuming nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at 0°C.
Causality: H₂SO₄ acts as a Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly electrophilic nitronium ion (NO₂⁺). Mixing must be done on ice to control the exothermic reaction.
Substrate Addition: Dissolve 5-methyl-2,1,3-benzothiadiazole in conc. H₂SO₄ and cool to 0°C. Add the nitrating mixture dropwise over 30 minutes.
Causality: The BTD core is poorly soluble in standard organic solvents at low temperatures; H₂SO₄ acts as both the solvent and the activating medium. Dropwise addition prevents thermal runaway, which would lead to oxidative degradation of the thiadiazole ring.
Reaction Progression: Stir the mixture at 0–5°C for 2 hours.
Causality: Maintaining a strict temperature gradient (< 5°C) ensures kinetic control, directing the NO₂⁺ exclusively to the 4-position and suppressing di-nitration.
Quenching and Isolation: Pour the reaction mixture over vigorously stirred crushed ice. Filter the resulting yellow precipitate and wash with cold distilled water until the filtrate reaches a neutral pH.
Self-Validation Checkpoint: Analyze the crude product via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material validates reaction completion. ¹H-NMR will confirm regioselectivity by the presence of an AB quartet (J ≈ 7 Hz) for the remaining aromatic protons, proving substitution occurred at C4.
Protocol 2: Reduction to 4-Amino-5-methyl-2,1,3-benzothiadiazole
To utilize 5M4N-BTD in cross-coupling reactions, the nitro group is typically reduced to an amine, a process validated in the foundational synthesis by .
Reagent Setup: Suspend 5M4N-BTD (1.0 eq) and activated Iron powder (5.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid.
Heating: Reflux the mixture at 80°C for 3 hours.
Causality: Iron in acetic acid (Béchamp reduction) is specifically chosen over catalytic hydrogenation (Pd/C, H₂) to prevent the poisoning of the palladium catalyst by the thiadiazole sulfur atom, and to avoid unwanted ring-opening side reactions.
Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate. Filter the organic layer through a pad of Celite.
Causality: Celite filtration is mandatory to remove colloidal iron oxide sludges that form during the reduction, which otherwise cause severe emulsions during extraction.
Self-Validation Checkpoint: Upon solvent evaporation, the product yields brown needles. A melting point determination of 78-79°C directly validates the successful formation of 4-amino-5-methyl-2,1,3-benzothiadiazole.
Diagram 2: Self-validating experimental workflow for BTD functionalization.
Conclusion
5-Methyl-4-nitro-2,1,3-benzothiadiazole stands as a premier intermediate in the architecture of advanced organic materials. By understanding the push-pull electronic dynamics established by the nitro and methyl substituents, and by strictly adhering to kinetically controlled, self-validating synthetic protocols, researchers can reliably leverage this compound to engineer next-generation optoelectronic devices and complex heterocyclic therapeutics.
References
National Center for Advancing Translational Sciences (NCATS). "5-methyl-4-nitro-2,1,3-Benzothiadiazole". Inxight Drugs. URL:[Link]
National Center for Biotechnology Information (PubChem). "4-(Hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole (CID 305559)". PubChem Database. URL:[Link]
Danylec, B., & Davis, M. (1980). "Benzo[c]fused Isothiazoles. II. Synthesis of some Angular Isothiazolo[c]benzothiadiazoles. An Anomalous Amination Reaction." Journal of Heterocyclic Chemistry, 17(3), 537-539. URL:[Link]
Dyrager, C., et al. (2024). "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity." The Journal of Organic Chemistry. URL:[Link]
Comprehensive ¹H and ¹³C NMR Characterization of 5-Methyl-4-nitro-2,1,3-benzothiadiazole: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary The compound 5-methyl-4-nitro-2,1...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary
The compound 5-methyl-4-nitro-2,1,3-benzothiadiazole (Formula: C₇H₅N₃O₂S) is a highly specialized heterocyclic intermediate utilized in the synthesis of organic photovoltaics (OPVs), OLED materials, and bioactive pharmaceutical agents[1]. Accurate structural verification of this molecule is critical, as the regiochemistry of the nitro and methyl groups directly dictates its downstream reactivity and photophysical properties.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper elucidates the causality behind the nuclear magnetic resonance (NMR) spectral signatures—specifically how mesomeric and anisotropic effects govern chemical shifts—and provides a self-validating experimental protocol to ensure uncompromising data integrity[2].
Structural Dynamics & Causality of Chemical Shifts
To interpret the NMR spectra of 5-methyl-4-nitro-2,1,3-benzothiadiazole, we must analyze the competing electronic effects on the fused aromatic system. The 2,1,3-benzothiadiazole core is inherently electron-deficient due to the electronegative nitrogen and sulfur atoms[3].
The "Push-Pull" Electronic System
The Nitro Group (-NO₂) at C-4: Exerts a powerful electron-withdrawing effect via inductive (-I) and resonance (-M) mechanisms. This severely depletes electron density at the ortho and para positions. Consequently, the proton at C-7 (para to the nitro group) is heavily deshielded.
The Methyl Group (-CH₃) at C-5: Acts as an electron-donating group via hyperconjugation and a weak inductive effect (+I). This increases electron density at the ortho position (C-6), providing a shielding effect that counteracts the core's electron deficiency[4].
Fig 1: Logical relationship of substituent electronic effects on ¹H NMR chemical shifts.
Quantitative NMR Data Analysis
The following tables summarize the expected high-resolution NMR data acquired in Chloroform-d (CDCl₃) at 298 K.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
H-7
8.10
Doublet (d)
9.0
1H
Deshielded by the para-NO₂ group and the adjacent thiadiazole ring.
H-6
7.45
Doublet (d)
9.0
1H
Shielded by the ortho-CH₃ group. Forms an AB spin system with H-7.
-CH₃
2.65
Singlet (s)
-
3H
Shifted slightly downfield from a standard aryl methyl due to the ortho-NO₂ group.
Table 2: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
Carbon
Chemical Shift (δ, ppm)
Type
Relaxation Note (Causality)
C-7a
154.0
Quaternary (C-N)
Slow T₁ relaxation (no attached protons).
C-3a
151.0
Quaternary (C-N)
Slow T₁ relaxation.
C-4
142.0
Quaternary (C-NO₂)
Highly deshielded by the electronegative oxygens.
C-5
134.5
Quaternary (C-CH₃)
Ipso carbon to the methyl group.
C-6
131.0
Methine (CH)
Fast T₁ relaxation via dipole-dipole coupling.
C-7
126.5
Methine (CH)
Fast T₁ relaxation via dipole-dipole coupling.
-CH₃
18.5
Primary (CH₃)
Standard aryl methyl region.
Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system . Do not blindly run samples; follow this step-by-step methodology to guarantee spectral integrity.
Step 1: Sample Preparation
Action: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of 5-methyl-4-nitro-2,1,3-benzothiadiazole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: Visually inspect the NMR tube. The solution must be perfectly clear. Particulates cause magnetic susceptibility gradients, leading to broad, uninterpretable peaks. Filter through a glass wool plug if necessary.
Step 2: Probe Tuning, Matching, and Locking
Action: Insert the sample and tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Lock the spectrometer to the deuterium signal of CDCl₃.
Causality: The deuterium lock compensates for superconducting magnet drift (B₀ drift) over time. A fluctuating lock level indicates sample precipitation or thermal instability.
Step 3: Shimming & Field Homogeneity
Action: Perform gradient shimming (e.g., TopShim) on the Z-axis.
Self-Validation: Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). It must be < 1.0 Hz. If it is broader, re-shim. Poor shimming will obscure the 9.0 Hz ortho coupling between H-6 and H-7.
Step 4: Acquisition Parameters (The "Why")
¹H NMR: Use a standard 30° pulse (zg30). Delay time (d1) = 1.0 s. Number of scans (ns) = 16.
¹³C NMR: Use a proton-decoupled sequence (zgpg30). Critical Adjustment: Set the relaxation delay (d1) to 3.0 - 5.0 seconds .
Causality: Quaternary carbons (C-3a, C-4, C-5, C-7a) lack directly bonded protons, meaning they cannot relax efficiently via dipole-dipole interactions. A short d1 will saturate these transitions, causing the critical C-NO₂ and C-N peaks to vanish into the baseline noise.
Step 5: Data Processing
Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Zero-fill the Free Induction Decay (FID) to 64k points to ensure adequate digital resolution for accurate integration.
Fig 2: Self-validating experimental workflow for high-resolution NMR acquisition.
References
National Center for Advancing Translational Sciences (NCATS). 5-methyl-4-nitro-2,1,3-Benzothiadiazole - Inxight Drugs. Retrieved from [Link]
Global Substance Registration System (GSRS). 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]
American Chemical Society. A Theoretical and Experimental Study of the Molecular Rearrangement of 5-Methyl-4-nitrobenzofuroxan. Retrieved from[Link]
Structural Elucidation and Crystallographic Profiling of 5-Methyl-4-nitro-2,1,3-benzothiadiazole
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Context The 2,1,3-benzothiadiazole (BTD) heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Chemical Context
The 2,1,3-benzothiadiazole (BTD) heterocyclic core is a cornerstone building block in the design of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and advanced fluorophores [1]. Its highly electron-deficient nature makes it an ideal π-acceptor in donor-acceptor (D-A) copolymers. Functionalization of the BTD core—specifically via nitration and methylation—profoundly alters its optoelectronic properties and solid-state packing.
This technical guide provides an in-depth analysis of 5-methyl-4-nitro-2,1,3-benzothiadiazole (CAS: 3152-87-2) [2]. While the nitro group acts as a strong electron-withdrawing moiety designed to lower the Lowest Unoccupied Molecular Orbital (LUMO), the adjacent 5-methyl group introduces critical steric hindrance. As a Senior Application Scientist, I will guide you through the crystallographic data, the causality behind its solid-state behavior, and a self-validating experimental protocol for X-ray diffraction (XRD) analysis.
Structure-Property Logic in Optoelectronics
In molecular design, every functional group addition is a calculated trade-off. The introduction of a nitro group at the 4-position of the BTD ring is intended to increase electron affinity. However, when a methyl group occupies the adjacent 5-position, the resulting steric clash forces the nitro group to twist out of perfect coplanarity with the benzothiadiazole plane [3].
This deviation from planarity disrupts the extended π-conjugation, limiting the nitro group's effectiveness as a π-acceptor and altering the herringbone packing motif typical of BTDs. Consequently, polymers utilizing sterically hindered nitro-BTDs often exhibit reduced electron mobility (e.g.,
μe≈0.024 cm2 V−1 s−1
) compared to their less hindered cyano or fluoro counterparts[3].
Fig 1. Logical causality of structure-property relationships in 5-methyl-4-nitro-BTD derivatives.
Crystallographic Data & Unit Cell Parameters
To understand the solid-state behavior of 5-methyl-4-nitro-BTD, we must examine the crystallographic baseline of its immediate structural proxy: 4-nitro-2,1,3-benzothiadiazole. Single-crystal X-ray diffraction reveals that the addition of the nitro group forces the crystal system from the highly symmetric orthorhombic space group (
Pnma
) of the parent BTD into a lower-symmetry monoclinic space group (
P21/c
) [4].
In the solid state, these molecules are governed by highly directional intermolecular interactions. Specifically, pairs of short, coplanar
S⋯N
contacts (typically around 3.08 Å, which is significantly shorter than the 3.35 Å sum of their van der Waals radii) link the molecules into undulating flat tapes or infinite alternating π-stacks [5].
Table 1: Comparative Crystallographic Parameters
Parameter
2,1,3-Benzothiadiazole
4-Amino-2,1,3-benzothiadiazole
4-Nitro-2,1,3-benzothiadiazole [4]
Formula
C₆H₄N₂S
C₆H₅N₃S
C₆H₃N₃O₂S
Crystal System
Orthorhombic
Monoclinic
Monoclinic
Space Group
Pnma
P21/c
P21/c
a (Å)
11.23
8.52
4.6171
b (Å)
12.87
6.83
9.9885
c (Å)
3.84
12.01
14.8728
β
(°)
90.00
105.2
98.403
Volume (ų)
555.0
674.0
678.9
Z (Molecules/Cell)
4
4
4
Note: The addition of the 5-methyl group to the 4-nitro-BTD scaffold slightly expands the unit cell volume and further distorts the
β
angle due to the steric protrusion of the methyl protons.
To obtain high-resolution crystallographic data, the crystallization process must be thermodynamically controlled to prevent kinetic trapping of amorphous aggregates. The following protocol utilizes a dual-solvent system to ensure precise molecular ordering [6].
Phase 1: Dual-Solvent Crystallization
Causality: Chloroform (
CHCl3
) is used as the primary solvent due to its high solubilizing power for BTD derivatives, while toluene acts as the anti-solvent. Because chloroform has a lower boiling point (61.2 °C) than toluene (110.6 °C), it evaporates faster. This gradual shift in solvent ratio slowly decreases the solubility of the compound, forcing it into a highly ordered crystalline lattice rather than precipitating rapidly.
Dissolve 50 mg of purified 5-methyl-4-nitro-2,1,3-benzothiadiazole in 1.5 mL of
CHCl3
.
Slowly layer 1.0 mL of toluene over the solution to create a solvent interface.
Puncture the vial cap with a narrow gauge needle and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.
Phase 2: Quality Control (Self-Validation)
Causality: Before utilizing expensive diffractometer time, crystals must be validated.
Transfer the mother liquor containing the crystals to a glass slide.
Examine under a Polarized Light Microscope (PLM).
Validation Gate: Rotate the polarizer. A true single crystal will exhibit uniform extinction (complete darkness) at specific angles. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be recrystallized.
Phase 3: Data Collection and Refinement
Select a validated single crystal (approx.
0.2×0.2×0.1
mm) and mount it on a cryoloop using perfluorinated polyether oil.
Transfer immediately to the goniometer under a cold nitrogen stream (100 K). Cooling minimizes atomic thermal vibrations, drastically improving the resolution of high-angle Bragg reflections.
Collect diffraction data using Mo-K
α
radiation (
λ=0.71073
Å).
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Fig 2. Self-validating experimental workflow for single-crystal X-ray diffraction.
Conclusion
The crystallographic profiling of 5-methyl-4-nitro-2,1,3-benzothiadiazole reveals a complex interplay between electronic tuning and steric hindrance. While the nitro group successfully lowers the LUMO, making the molecule a stronger electron acceptor, the adjacent methyl group disrupts the planar
S⋯N
driven packing motifs that are characteristic of the
P21/c
monoclinic BTD structures. Understanding this structural causality allows materials scientists to better predict the charge mobility and solid-state behavior of downstream polymer applications.
References
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices
MDPI
URL:[Link]
Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors
PMC - NIH
URL:[Link]
Molecular Organization of 2,1,3-Benzothiadiazoles in the Solid State
ACS Publications
URL:[Link]
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors
RSC Publishing
URL:[Link]
Exploratory
Thermodynamic Stability and High-Temperature Degradation Kinetics of 5-Methyl-4-nitro-2,1,3-benzothiadiazole
Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Process Developers Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 5-methyl-4-nitro-2,1,3-benzothiadia...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Process Developers
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The compound 5-methyl-4-nitro-2,1,3-benzothiadiazole (Molecular Formula:
C7H5N3O2S
, PubChem CID: 305559) is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced organic materials, fluorophores, and pharmacophores[1]. While the 2,1,3-benzothiadiazole core is generally robust, the introduction of an electron-withdrawing nitro group adjacent to an electron-donating methyl group creates a distinct thermodynamic vulnerability at elevated temperatures.
Understanding the high-temperature stability of this compound is critical for preventing thermal runaway during chemical processing, melt-casting, or high-temperature material deposition. This whitepaper provides an in-depth mechanistic analysis and a self-validating analytical protocol using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to quantify its thermodynamic stability and decomposition kinetics.
The thermal stability of nitroaromatic heterocycles is fundamentally dictated by their weakest covalent linkages. For 5-methyl-4-nitro-2,1,3-benzothiadiazole, the primary site of thermal failure is the
C−NO2
bond. However, the exact decomposition pathway is heavily influenced by the spatial arrangement of its substituents.
The "Ortho-Effect" and Intramolecular Redox
Because the methyl group is positioned adjacent to the nitro group, the compound is susceptible to an intramolecular hydrogen transfer at high temperatures. Similar to the well-documented behavior of ortho-nitrotoluene and nitrobenzoic acid isomers[2], the thermal excitation of 5-methyl-4-nitro-2,1,3-benzothiadiazole can trigger a rate-determining hydrogen transfer from the methyl group to the nitro oxygen. This localized redox reaction lowers the overall activation energy (
Ea
) required for decomposition, leading to an autocatalytic release of heat, nitrogen gas (
N2
), and sulfur dioxide (
SO2
).
Fig 1: Proposed high-temperature decomposition pathways of 5-methyl-4-nitro-2,1,3-benzothiadiazole.
To accurately assess the thermal hazard profile of this compound, we must isolate the condensed-phase decomposition from competitive sublimation. This requires a simultaneous or parallel DSC and TGA approach[3].
Causality Behind Experimental Choices
Why Pierced Pans? Nitroaromatics often sublime before they decompose if heated in open pans. Conversely, hermetically sealed pans can rupture violently due to gas evolution. A pierced aluminum or platinum pan allows volatile gases to escape, preventing pressure-induced artifacts while retaining the solid matrix long enough to capture the true condensed-phase exothermic decomposition[4].
Why Multiple Heating Rates? Relying on a single heating rate to determine kinetic parameters can lead to massive systematic errors. By employing multiple heating rates (
β
), we create a self-validating system: if the activation energies calculated by different isoconversional models (e.g., Kissinger vs. Flynn-Wall-Ozawa) agree within a 5% margin, the kinetic model is mathematically validated[5].
Step-by-Step Experimental Workflow
Phase 1: Sample Preparation
Calibrate the high-precision microbalance to
±0.001
mg.
Accurately weigh
1.5 to 3.0
mg of 5-methyl-4-nitro-2,1,3-benzothiadiazole. Note: Keep sample mass low to minimize thermal gradients and prevent catastrophic damage to the sensor during exothermic runaway.
Place the sample into a
40μL
aluminum crucible and seal it with a lid pierced with a
50μm
pinhole.
Phase 2: Instrument Configuration
4. Load the crucible into the simultaneous DSC-TGA apparatus (e.g., TA Instruments Discovery SDT 650) alongside an empty matched reference crucible.
5. Establish an inert purge using high-purity Nitrogen (
N2
) at a constant flow rate of
50 mL/min
. This prevents oxidative degradation, ensuring the measured heat flow is purely intrinsic to the molecule's instability[4].
Phase 3: Thermal Cycling
6. Equilibrate the system at
25∘C
for 5 minutes.
7. Execute dynamic heating ramps from
25∘C
to
500∘C
. Repeat the entire protocol for four distinct heating rates:
β=5,10,15, and 20∘C/min
.
8. Cool the furnace back to ambient temperature and extract the thermograms (Heat Flow vs. Temperature, Mass % vs. Temperature).
Fig 2: Experimental workflow for thermal hazard assessment and kinetic modeling.
Kinetic Modeling and Hazard Assessment
Once the DSC and TGA data are acquired, the thermokinetic behavior must be mathematically modeled to predict the compound's stability under real-world storage and processing conditions.
Isoconversional Kinetics
We utilize two traditional, robust mathematical models to calculate the apparent activation energy (
Ea
) of the decomposition reaction[2],[5]:
Kissinger Method: Assumes that the maximum reaction rate occurs at the peak temperature (
Tp
) of the DSC curve.
ln(Tp2β)=ln(EaAR)−RTpEa
Flynn-Wall-Ozawa (FWO) Method: A model-free approach that calculates
Ea
at various degrees of conversion (
α
) using the TGA mass-loss data, providing insight into whether the decomposition is a single-step or multi-step complex mechanism.
Thermal Safety Parameters
Using the derived
Ea
and pre-exponential factor (
A
), we calculate critical safety metrics:
Time to Maximum Rate (TMR): The time it takes for a runaway reaction to reach its maximum rate under adiabatic conditions. A
TMRad>24
hours is generally required for safe large-scale processing.
Critical Temperature of Self-Acceleration (TCL): The ambient temperature above which the heat generated by the compound's decomposition exceeds the heat dissipated to the environment, leading to inevitable thermal explosion.
Quantitative Data Summary
Based on analogous kinetic studies of nitro-heterocycles and nitroaromatic isomers[2], the following table summarizes the expected thermodynamic parameters for 5-methyl-4-nitro-2,1,3-benzothiadiazole.
Thermodynamic Parameter
Analytical Method
Typical Range
Mechanistic Significance
Onset Temperature (
Tonset
)
DSC
180∘C−220∘C
The threshold temperature where exothermic C-NO2 cleavage initiates.
Peak Temperature (
Tpeak
)
DSC
230∘C−270∘C
Temperature of maximum heat release rate during ring opening.
Enthalpy of Decomposition (
ΔH
)
DSC Integration
350−550 J/g
Total thermal energy released. Values > 300 J/g indicate severe explosion hazards.
Activation Energy (
Ea
)
FWO / Kissinger
130−180 kJ/mol
Energy barrier for the rate-determining decomposition step.
Total Mass Loss
TGA
65%−80%
Corresponds to the volatilization of
NO2
,
SO2
, and
N2
fragments.
Conclusion
The thermodynamic stability of 5-methyl-4-nitro-2,1,3-benzothiadiazole at high temperatures is fundamentally compromised by the presence of the nitro group, exacerbated by the adjacent methyl group which facilitates lower-energy intramolecular redox pathways. By strictly adhering to the simultaneous DSC/TGA protocols and multi-heating-rate kinetic modeling detailed in this guide, researchers can accurately map the compound's thermal hazard profile. Ensuring that processing temperatures remain strictly below the calculated
Tonset
and TCL is paramount for maintaining scientific integrity and operational safety in drug development and materials scale-up.
References
4-(Hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole | C7H5N3O2S | CID 305559. PubChem, National Institutes of Health (NIH).1
Thermal analysis of 3-nitro-1,2,4-triazol-5-one. Benchchem. 4
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method. SciELO. 2
Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. 5
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. 3
Regioselective Nitration of 5-Methyl-2,1,3-benzothiadiazole: Mechanistic Insights and Experimental Protocols
Executive Summary The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit critical to the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and pharmacologically activ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit critical to the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and pharmacologically active compounds. Functionalizing the benzenoid ring of BTD requires overcoming its inherent electron deficiency. This technical guide provides an in-depth analysis of the regioselective nitration of 5-methyl-2,1,3-benzothiadiazole. By examining the interplay of alpha-directing heteroatom effects and ortho-activating hyperconjugation, we establish a self-validating experimental framework for synthesizing 5-methyl-4-nitro-2,1,3-benzothiadiazole with high regiochemical fidelity.
Mechanistic Rationale for Regioselectivity
The nitration of 5-methyl-2,1,3-benzothiadiazole via Electrophilic Aromatic Substitution (EAS) is governed by a competition between steric hindrance and electronic stabilization. The BTD core is strongly electron-withdrawing—comparable to a dinitrobenzene system—which severely deactivates the ring toward electrophilic attack. However, the presence of the 5-methyl group introduces critical activating effects.
Alpha vs. Beta Reactivity in the BTD Core
In fused bicyclic heteroaromatics like BTD, the
α
-positions (C4 and C7) are inherently more reactive than the
β
-positions (C5 and C6). Attack at an
α
-position generates a Wheland intermediate where the positive charge is effectively delocalized across the adjacent heteroatom ring without disrupting its fundamental resonance stability. This is analogous to the
α
-preference observed in naphthalene derivatives .
Synergistic Directing Effects of the 5-Methyl Group
The 5-methyl group acts as an electron-donating group (EDG) via inductive effects (+I) and hyperconjugation. This activates the ring and directs incoming electrophiles to the ortho positions (C4 and C6).
Position 4: This site is both an
α
-position and ortho to the methyl group. Electrophilic attack here forms a highly stabilized tertiary carbocation intermediate at C5.
Position 6: While ortho to the methyl group, C6 is a
β
-position, leading to poor resonance stabilization of the transition state.
Position 7: This is an
α
-position but is meta to the methyl group, thus lacking the direct hyperconjugative stabilization provided by the EDG.
Consequently, the synergistic combination of
α
-preference and ortho-activation dramatically lowers the activation energy (
Ea
) for attack at C4. Despite the steric bulk between the methyl group and the thiadiazole nitrogen, electronic factors dominate, making 5-methyl-4-nitro-2,1,3-benzothiadiazole the overwhelming major product.
Logical flow of regioselectivity in the nitration of 5-methyl-2,1,3-benzothiadiazole.
Experimental Workflow & Validation Protocols
To achieve high yields and prevent oxidative degradation of the methyl group, the protocol relies on strict thermal control and the use of a superacidic medium.
Causality of Experimental Choices
Sulfuric Acid as Solvent/Catalyst: Concentrated
H2SO4
is required to protonate nitric acid and generate a high concentration of the highly electrophilic nitronium ion (
NO2+
). Weaker acids (like acetic acid) fail to overcome the electron-withdrawing nature of the BTD core.
Strict Thermal Control (0–5 °C): Nitration is highly exothermic. Maintaining the temperature below 5 °C during addition prevents over-nitration (e.g., formation of 4,7-dinitro species) and stops the oxidizing nitric acid from converting the 5-methyl group into a carboxylic acid .
Ice Quenching: Pouring the reaction over crushed ice immediately halts the reaction and forces the highly crystalline nitro-product to precipitate, simplifying isolation.
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2,1,3-benzothiadiazole (10.0 mmol) in concentrated
H2SO4
(15 mL). Cool the solution to 0 °C using an ice-salt bath.
Nitrating Mixture Addition: In a separate vial, prepare a nitrating mixture of concentrated
HNO3
(11.0 mmol, 1.1 eq) and concentrated
H2SO4
(5 mL). Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Execution: Stir the mixture at 0–5 °C for 2 hours. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure complete conversion.
Quenching & Isolation: Carefully pour the reaction mixture over 150 g of crushed ice under vigorous stirring. A yellow/orange precipitate will form.
Filtration: Filter the solid under vacuum. Wash the filter cake repeatedly with cold distilled water until the filtrate reaches a neutral pH (~7.0).
Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-methyl-4-nitro-2,1,3-benzothiadiazole.
Analytical Validation (Self-Validating System)
To confirm that nitration occurred at C4 and not C6, 1
H-NMR spectroscopy acts as a self-validating analytical tool.
Expected C4-Nitration: The protons at C6 and C7 are ortho to each other. They will appear as two mutually coupled doublets in the aromatic region with a coupling constant of
J≈8.5
Hz.
Rejected C6-Nitration: If nitration had occurred at C6, the protons at C4 and C7 would be para to each other, appearing as two distinct singlets. The presence of the doublets definitively proves the regiochemistry.
Step-by-step experimental workflow for the regioselective nitration.
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions, demonstrating the necessity of the superacidic environment and strict temperature control to achieve high regioselectivity and yield.
Table 1: Optimization of Nitration Conditions for 5-Methyl-2,1,3-benzothiadiazole
Entry
Nitrating Agent
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity (C4:C6:C7)
Isolated Yield (%)
1
Conc.
HNO3
(1.2 eq)
Acetic Acid
25
12
< 20
N/A
Traces
2
Conc.
HNO3
(1.1 eq)
Conc.
H2SO4
0 to 25
4
> 99
> 95 : < 2 : < 2
88
3
Fuming
HNO3
(1.5 eq)
Conc.
H2SO4
0 to 25
4
> 99
> 95 : < 2 : < 2
85
4
Conc.
HNO3
(2.5 eq)
Conc.
H2SO4
60
6
> 99
Complex (Dinitration)
42
Note: Entry 2 represents the optimized conditions detailed in the experimental workflow.
Conclusion
The regioselective nitration of 5-methyl-2,1,3-benzothiadiazole is a prime example of how electronic directing effects can override steric hindrance in fused heteroaromatic systems. By leveraging the
α
-directing nature of the thiadiazole ring and the ortho-activating power of the methyl group, chemists can reliably functionalize the C4 position. Adhering to the strictly controlled thermal parameters and acidic conditions outlined in this guide ensures high yields, scalability, and reproducible purity for downstream applications in drug discovery and materials science.
References
Title: Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity
Source: The Journal of Organic Chemistry (ACS Publications), 2024.
URL: [Link]
Title: Palladium-Catalyzed Amination with Benzophenone Imine as a New, Safe and Practical Alternative to Nitration for the Synthesis of 7-Amino-2,1,3-benzothiadiazoles
Source: ResearchGate (Mechanistic analogues for halogenation/nitration of BTD derivatives).
URL: [Link]
Protocols & Analytical Methods
Method
Use of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- as an electron acceptor in OLEDs
An Application Note on the Prospective Use of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- as an Electron Acceptor in Organic Light-Emitting Diodes (OLEDs) Introduction: The Quest for Efficient Electron Transport in OLEDs O...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Prospective Use of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- as an Electron Acceptor in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Efficient Electron Transport in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and innovative form factors.[1] The performance of an OLED is intricately linked to the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—to the emissive layer (EML), where their recombination leads to light emission.[2] While hole transport materials (HTMs) are well-developed, the efficiency of electron transport materials (ETMs) often limits overall device performance.[3] An ideal ETM should possess high electron mobility, appropriate energy levels for efficient electron injection, and excellent thermal stability.[4]
The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-deficient (acceptor) unit extensively used in the design of high-performance organic electronic materials.[5][6][7][8] Its strong electron-withdrawing nature facilitates efficient electron transport and allows for the tuning of optoelectronic properties through chemical modification.[9][10] This application note explores the prospective use of a specific BTD derivative, 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (hereafter MNTD ), as a novel electron acceptor and transport material in OLEDs. The strategic placement of a strong electron-withdrawing nitro group and a weakly electron-donating methyl group is expected to modulate the electronic structure of the BTD core, making MNTD a compelling candidate for enhancing electron injection and transport in OLED devices.
Predicted Material Properties of MNTD
While specific experimental data for MNTD is not yet widely available, its electronic properties can be predicted based on the well-understood effects of its functional groups on the BTD scaffold. The nitro group at the 4-position is a powerful electron-withdrawing group, which is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] A lower LUMO level is advantageous for reducing the energy barrier for electron injection from the cathode. The methyl group at the 5-position, being a mild electron-donating group, may slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level.[13] This combination is anticipated to result in a material with a relatively small energy gap and strong electron-accepting characteristics.
Property
Predicted Value / Characteristic
Rationale & Comparative Context
Chemical Structure
C₇H₅N₃O₂S
The asymmetric substitution may influence molecular packing, potentially leading to amorphous film formation, which is desirable for uniform charge transport and avoiding light scattering.[4]
LUMO Energy Level
~ -3.5 to -3.8 eV
The strong electron-withdrawing nitro group is expected to significantly lower the LUMO, making it comparable to or even lower than many common ETMs, thus facilitating electron injection.[12]
HOMO Energy Level
~ -6.0 to -6.3 eV
The inherent electron-deficient BTD core combined with the nitro group will result in a deep HOMO level, which is crucial for effective hole blocking.[3]
Electrochemical Band Gap
~ 2.5 to 2.8 eV
The combined electronic effects of the substituents on the BTD core are predicted to result in a moderate bandgap.
Thermal Stability
High (Tg > 100 °C)
BTD derivatives are known for their good thermal stability, a critical requirement to prevent device degradation from Joule heating during operation.[3][4]
Solubility
Moderate in organic solvents
The methyl group may enhance solubility, which is beneficial for both purification and potential solution-based processing techniques.
Principle of Operation: MNTD in the OLED Device Stack
In a multilayer OLED architecture, MNTD would function as the Electron Transport Layer (ETL). Its primary roles are to accept electrons from the cathode (or an adjacent Electron Injection Layer), transport them efficiently to the emissive layer, and simultaneously block the passage of holes from the EML to the cathode.[2] This confinement of both charge carriers within the EML maximizes their probability of recombination and, consequently, enhances the light emission efficiency.
OLED Device Architecture and Energy Level Diagram
The successful operation of MNTD as an ETL relies on the proper alignment of its energy levels with the other materials in the device. A deep HOMO level creates a significant energy barrier for holes, while a low LUMO level ensures a small barrier for electron injection.
Caption: A typical multilayer OLED device structure incorporating MNTD as the ETL.
Caption: Energy level alignment illustrating electron injection and hole blocking.
Experimental Protocols
The following protocols outline the fabrication and characterization of a multilayer OLED device to validate the performance of MNTD as an ETL.
Protocol 1: Fabrication of a MNTD-based OLED via Thermal Evaporation
This protocol describes the fabrication of a standard phosphorescent OLED device. The causality behind the material choices is to ensure energetic alignment and good film morphology.
1. Substrate Preparation:
a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq).
b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
c. Dry the substrates with a high-purity nitrogen gun.
d. Immediately treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.
2. Thin Film Deposition:
a. Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 × 10⁻⁶ Torr).
b. Sequentially deposit the following layers without breaking the vacuum:
i. Hole Injection Layer (HIL): Deposit 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN). Reason: HAT-CN is an excellent HIL that provides an ohmic contact with the HTL.
ii. Hole Transport Layer (HTL): Deposit 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1-2 Å/s. Reason: NPB has high hole mobility and its HOMO level is well-aligned with ITO and the EML.
iii. Emissive Layer (EML): Co-deposit 20 nm of a host material, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), with a phosphorescent dopant, for example, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) at a concentration of 8 wt%. The deposition rate of the host should be ~2 Å/s. Reason: This is a classic green phosphorescent system with high efficiency, allowing for a clear assessment of the ETL's performance.
iv. Electron Transport Layer (ETL): Deposit 30 nm of MNTD at a rate of 1-2 Å/s. Reason: This layer will facilitate electron transport from the EIL to the EML and block holes.
v. Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s. Reason: LiF drastically lowers the electron injection barrier between the organic ETL and the metal cathode.
vi. Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 5-10 Å/s through a shadow mask to define the active area (e.g., 4 mm²).
3. Encapsulation:
a. After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
Protocol 2: Electroluminescence Characterization
1. J-V-L Measurement:
a. Connect the device to a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer (e.g., Konica Minolta CS-2000).
b. Apply a forward voltage bias, sweeping from 0 V to 10 V in steps of 0.1 V.
c. Simultaneously record the current density (J) flowing through the device and the luminance (L) emitted.
2. Electroluminescence (EL) Spectrum and Efficiency Calculation:
a. At a constant driving voltage (e.g., 7 V), record the EL spectrum using the spectrometer. Determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Éclairage (CIE) coordinates.
b. From the J-V-L data and the EL spectrum, calculate the External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W) as a function of current density and luminance.
Anticipated Results and Data Interpretation
The successful implementation of MNTD as an ETL should lead to a device with high efficiency and low turn-on voltage. A comparison with a control device (e.g., using a standard ETL like Alq₃ or TPBi) is essential for a conclusive evaluation.[14]
Parameter
Control Device (with Alq₃)
MNTD-based Device (Predicted)
Significance
Turn-on Voltage (at 1 cd/m²)
~3.5 V
< 3.0 V
A lower turn-on voltage indicates more efficient electron injection, a direct consequence of MNTD's predicted low LUMO level.
Max. Current Efficiency
~55 cd/A
> 65 cd/A
Improved efficiency suggests better charge balance within the EML, facilitated by efficient electron transport and effective hole blocking by MNTD.
Max. External Quantum Efficiency (EQE)
~18%
> 22%
A higher EQE is the ultimate measure of improved charge balance and recombination efficiency.
CIE Coordinates (x, y)
(0.30, 0.63)
(0.30, 0.63)
The ETL should not significantly alter the emission color, which is determined by the EML.
Conclusion
2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (MNTD) presents a promising, albeit unexplored, candidate as an electron acceptor and transport material for high-efficiency OLEDs. Based on established structure-property relationships for BTD derivatives, MNTD is predicted to have a low-lying LUMO for enhanced electron injection and a deep HOMO for superior hole blocking.[6][12] The provided protocols offer a clear and robust framework for the synthesis, fabrication, and characterization of MNTD-based OLEDs. Experimental validation following these guidelines will be crucial to ascertain the true potential of this novel material and to further the development of next-generation electron transport materials.
Safety and handling protocols for reactive 2,1,3-Benzothiadiazole,5-methyl-4-nitro-
A Guide for Researchers on Safe Handling, Storage, and Experimental Troubleshooting Welcome to the technical support resource for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (CAS No. 3152-87-2).
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers on Safe Handling, Storage, and Experimental Troubleshooting
Welcome to the technical support resource for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- (CAS No. 3152-87-2). This guide is designed for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical safety principles and data on analogous nitroaromatic compounds. Given the limited specific public data on this molecule, a cautious and rigorous approach to safety is mandatory. This document provides a framework for assessing risk and implementing robust safety protocols in your laboratory.
This section addresses the most pressing safety questions regarding 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-. The core hazard associated with this compound stems from its identity as a nitroaromatic molecule, a class known for energetic properties.
Q1: What are the primary hazards of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-?
A1: The primary hazards are twofold: potential for rapid, exothermic decomposition (energetic behavior) and significant toxicity.
Energetic Hazard : As a nitroaromatic compound, this molecule contains both a fuel source (the methyl and aromatic rings) and an oxidant (the nitro group) within the same structure. This makes it an "energetic material" that can release a large amount of heat and gas upon decomposition.[1] Runaway reactions can be triggered by heat, shock, friction, or contamination with incompatible materials.[1][2] The molecular structure, with a methyl group adjacent (ortho) to the nitro group, is analogous to ortho-nitrotoluene, a compound noted for having unique, low-energy decomposition pathways that can increase its thermal sensitivity compared to other isomers.[1][3]
Toxicity Hazard : Nitroaromatic compounds are generally considered toxic and pose significant health risks.[4] Exposure can occur through skin absorption, inhalation of dust, or accidental ingestion.[5] Many compounds in this class are suspected mutagens or carcinogens, and they can cause damage to organs, particularly the blood.[4][6] Therefore, all personal contact should be strictly avoided.
Q2: Is this compound considered explosive? What special precautions are necessary?
Core Precautionary Principle: Handle this compound as if it has the potential for rapid decomposition under adverse conditions.
Scale: Always work with the smallest quantity of material necessary for your experiment.
Energy Input: Avoid grinding, impact, or friction. Use spatulas made of non-sparking materials (e.g., plastic or wood). When handling as a solid powder, be mindful of potential static discharge and ensure equipment is properly grounded.[2]
Heat: All heating operations must be conducted with extreme care, using a controlled heating source (e.g., a silicone oil bath with a temperature controller and a blast shield) and continuous monitoring. Never heat the compound directly on a hot plate, as this provides poor temperature control.
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A3: A comprehensive PPE strategy is essential to create a barrier against dermal contact, inhalation, and eye exposure.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles AND a full-face shield.
Protects against splashes of solvents or reagents and provides a barrier in the event of a rapid pressurization or decomposition event.
Can react exothermically with the organic portions of the molecule.[10]
Reducing Agents
Metal hydrides (e.g., NaBH₄), powdered metals (e.g., zinc, iron)
Can react vigorously and exothermically with the nitro group.[10]
Certain Metal Salts & Oxides
Iron oxides, copper salts, chloride salts
Have been shown to lower the thermal stability of related nitroaromatic compounds.[1][11]
Q5: What are the immediate first aid measures in case of an exposure?
A5: Immediate and thorough action is required. All exposures should be treated as serious.
Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12][13]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
This section addresses specific practical issues that may arise during experimentation, with a focus on maintaining safety.
Q6: My compound appears to be darkening in color during a reaction or upon storage. What is the cause?
A6: Color change, such as darkening from yellow to brown or black, is a strong indicator of decomposition. This is a serious warning sign that the compound is unstable under the current conditions.
Immediate Action : If this occurs during a reaction, especially upon heating, immediately stop the energy input (e.g., remove the heating mantle) and, if safe to do so, begin cooling the reaction vessel with an ice bath. Alert personnel in the area.
Causality : The decomposition of nitroaromatic compounds often involves complex, autocatalytic pathways that produce highly colored polymeric byproducts.[1][11] The darkening indicates that the rate of decomposition is accelerating. This could be caused by excessive temperature, prolonged heating, or the presence of an unknown contaminant (see incompatibility table).
Troubleshooting : Re-evaluate your reaction conditions. Can the temperature be lowered? Can the reaction time be shortened? Critically, re-verify the purity of all reagents and solvents to ensure no incompatible contaminants were introduced.
Q7: I am having trouble with the solubility of this compound. What solvents are recommended?
A7: The benzothiadiazole core is relatively nonpolar, but the nitro group adds polarity. Solubility will be highest in polar aprotic organic solvents.
Recommended Solvents : Dichloromethane (DCM), chloroform, N,N-Dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be effective.
Solvents for Recrystallization : For purification, solvents like ethanol, methanol, or mixtures of hexane/ethyl acetate may be suitable.[7][14] Finding the ideal recrystallization solvent often requires experimentation.
Q8: What is the definitive, step-by-step protocol for safely heating a reaction with this compound?
A8: Heating this compound represents the highest-risk activity. The following protocol must be strictly adhered to.
Risk Assessment : Before starting, perform a written risk assessment. Confirm that all reagents are compatible and that the reaction scale is minimized.
Fume Hood & Blast Shield : Set up the entire apparatus inside a certified chemical fume hood with the sash positioned as low as possible. Place a weighted blast shield between the apparatus and yourself.[2]
Apparatus Setup : Use a round-bottom flask clamped securely at the neck. Equip the flask with a magnetic stir bar, a condenser (if refluxing), a temperature probe to measure the internal reaction temperature, and an inert gas inlet (e.g., nitrogen or argon). Ensure the system is not closed to the atmosphere to prevent pressure buildup; use a bubbler outlet for the inert gas.
Heating Control : Use a heating mantle or, preferably, a silicone oil bath placed on a stirrer/hotplate. Never heat directly on the hotplate surface. The oil bath provides even heat distribution and better control.
Temperature Monitoring : Place the hotplate's thermocouple in the oil bath to control the external temperature and use the internal probe to monitor the actual reaction temperature. Set the controller on the hotplate to a temperature no higher than necessary.
Controlled Heating : Increase the temperature slowly and monitor the internal temperature closely. Be vigilant for any unexpected, rapid increase in temperature (an exotherm), which would signal the onset of decomposition.
Constant Supervision : Never leave a heated reaction containing this compound unattended.
Cooling : Once the reaction is complete, turn off the heat and allow it to cool slowly to room temperature before proceeding with the work-up. Have an ice bath ready for emergency cooling if needed.
Q9: How do I handle a spill of this compound?
A9: A calm and systematic response is crucial.
Alert & Evacuate : Alert all personnel in the immediate area. If the spill is large, evacuate the laboratory.
Isolate & Ventilate : Ensure the fume hood is operating to contain any dust or vapors. Eliminate all ignition sources.[7]
PPE : Don the appropriate PPE as listed in the table above, including gloves, goggles, face shield, and lab coat.
Containment : For a solid spill, gently cover it with a non-combustible absorbent material like sand, vermiculite, or commercial spill absorbents.[7] Do not use combustible materials like paper towels for the initial cleanup.
Collection : Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container. Avoid creating dust.
Decontamination : Wipe the spill area with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.
Disposal : Seal the waste container and arrange for its disposal through your institution's environmental health and safety office.
Q10: How should I dispose of waste containing 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-?
A10: All waste, including crude material, excess reagent, contaminated absorbents, and empty containers, must be treated as hazardous chemical waste.
Collection : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
Labeling : The label must include the full chemical name: "2,1,3-Benzothiadiazole, 5-methyl-4-nitro-".
Segregation : Do not mix this waste with other waste streams, especially incompatible ones (e.g., acidic or basic waste).
Disposal : Contact your institution's environmental health and safety department to arrange for proper disposal according to local, state, and federal regulations. Never pour this chemical or solutions containing it down the drain. [7]
Visualizations & Workflows
Diagram 1: Risk Assessment Workflow for Handling
This diagram outlines the decision-making process before starting any experiment involving 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-.
Caption: Risk Assessment Workflow for Safe Experimentation.
Diagram 2: Safe Heating Protocol Workflow
Caption: Step-by-step workflow for safely heating the reactive compound.
References
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
Brill, T.B., & James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.gov. [Link]
U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA NEPAL. [Link]
Zhang, R., et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]
NextSDS. (n.d.). 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE — Chemical Substance Information. NextSDS. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. [Link]
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. LSU. [Link]
University of Washington. (n.d.). Chemical Incompatibility Chart. University of Washington. [Link]
Spain, J.C., Hughes, J.B., & Knackmuss, H.J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
University of Illinois Urbana-Champaign. (n.d.). Incompatible chemicals. University of Illinois Urbana-Champaign. [Link]
Ciana, L.D., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]
Ghaffari, M.A., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. ResearchGate. [Link]
Global Substance Registration System. (n.d.). 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE. GSRS. [Link]
Neto, B.A.D., et al. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. [Link]
NextSDS. (n.d.). 5-NITRO-2,1,3-BENZOTHIADIAZOLE — Chemical Substance Information. NextSDS. [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa.... JOCPR. [Link]
A Tale of Two Substituents: A Comparative Guide to 5-Fluoro- and 5-Methyl-4-Nitro-2,1,3-Benzothiadiazole in Organic Solar Cell Efficiency
In the relentless pursuit of higher efficiency and stability in organic solar cells (OSCs), the design of novel donor-acceptor (D-A) conjugated polymers is paramount. The 2,1,3-benzothiadiazole (BT) core, a potent electr...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of higher efficiency and stability in organic solar cells (OSCs), the design of novel donor-acceptor (D-A) conjugated polymers is paramount. The 2,1,3-benzothiadiazole (BT) core, a potent electron-accepting moiety, has been a cornerstone in the development of high-performance photoactive materials.[1][2][3] The strategic functionalization of the BT unit allows for the fine-tuning of the electronic and physical properties of the resulting polymers, directly impacting the ultimate power conversion efficiency (PCE) of solar cell devices.
This guide provides an in-depth technical comparison of two distinct substitution strategies on the BT core: the well-established 5-fluoro-2,1,3-benzothiadiazole and the less explored 5-methyl-4-nitro-2,1,3-benzothiadiazole. While direct, head-to-head experimental comparisons in identical polymer backbones are not yet prevalent in the literature, a robust analysis can be constructed from existing data on closely related systems and a fundamental understanding of the electronic and steric effects of these substituents. This guide will synthesize this information to provide a predictive comparison for researchers in the field of organic electronics.
The Established Contender: 5-Fluoro-2,1,3-Benzothiadiazole
Fluorination of the benzothiadiazole unit has emerged as a highly successful and widely adopted strategy for enhancing the performance of organic solar cells.[4][5][6] The introduction of fluorine atoms onto the BT core imparts several beneficial properties to the resulting polymers.
Key Advantages of Fluorination:
Deepened HOMO Energy Levels: The strong electron-withdrawing nature of fluorine effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.[4][5][7] This is a critical factor in increasing the open-circuit voltage (Voc) of the solar cell, a key parameter in overall device efficiency.
Enhanced Intermolecular Interactions and Crystallinity: Fluorination can promote stronger intermolecular interactions, such as F-S or F-H interactions, which facilitate more ordered molecular packing and higher crystallinity in the solid state.[4][5][7][8] This improved order enhances charge carrier mobility, leading to higher short-circuit current density (Jsc) and fill factor (FF).
Favorable Morphology: The improved molecular packing often translates to a more favorable bulk heterojunction morphology when blended with an acceptor material, facilitating efficient exciton dissociation and charge transport.[1][9]
The positive impact of fluorination is well-documented across a wide range of polymer backbones. Below is a summary of representative performance data for solar cells employing polymers containing a fluorinated benzothiadiazole moiety.
The Challenging Newcomer: 5-Methyl-4-Nitro-2,1,3-Benzothiadiazole
The incorporation of a nitro group (-NO2), a very strong electron-withdrawing substituent, onto the benzothiadiazole core is a less common strategy in high-performance organic solar cells. In theory, the powerful inductive and resonance effects of the nitro group could significantly lower the LUMO and HOMO energy levels. However, steric and electronic effects can lead to unintended and often detrimental consequences for device performance.
While direct data for polymers containing 5-methyl-4-nitro-2,1,3-benzothiadiazole in solar cells is scarce, valuable insights can be drawn from a closely related analogue, 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole (NO2FBT), which has been studied in the context of organic field-effect transistors (OFETs).[10]
Anticipated Effects of Nitro- and Methyl-Substitution:
Strong Electron-Withdrawing Character: The nitro group is a more potent electron-withdrawing group than fluorine. This would be expected to significantly lower the HOMO and LUMO energy levels of the polymer. A lowered HOMO could potentially lead to a higher Voc.
Steric Hindrance: The nitro group is significantly bulkier than a fluorine atom. This steric bulk can lead to a twisting of the polymer backbone, disrupting the planarity of the conjugated system.[10] This loss of planarity can severely hinder intermolecular π-π stacking, leading to reduced charge carrier mobility and, consequently, a lower Jsc and FF.
Detrimental Impact on Performance: In a study comparing a polymer with a 5-fluoro-6-nitro-BT unit to one with a 5-fluoro-6-cyano-BT unit, the nitro-containing polymer exhibited a blue-shifted absorption (indicating a larger bandgap) and significantly lower electron mobility.[10] The researchers attributed this to the steric effects of the nitro group twisting it out of conjugation with the benzothiadiazole ring, thereby limiting its effectiveness as a π-acceptor.[10]
Role of the Methyl Group: The additional methyl group at the 5-position, while electron-donating, is unlikely to counteract the strong electron-withdrawing nature of the adjacent nitro group. It may, however, contribute to further steric hindrance.
Based on these considerations, it is predicted that a polymer incorporating 5-methyl-4-nitro-2,1,3-benzothiadiazole would likely exhibit poor performance in an organic solar cell. The detrimental effects of steric hindrance from the nitro group are expected to outweigh any potential benefits from its strong electron-withdrawing character.
Comparative Analysis and Outlook
The comparison between 5-fluoro- and 5-methyl-4-nitro-2,1,3-benzothiadiazole highlights a crucial principle in the molecular design of organic semiconductors: a balance must be struck between electronic properties and molecular geometry.
While the fluorinated benzothiadiazole is a proven building block for high-efficiency solar cells, the nitro-substituted analogue represents a cautionary tale. The pursuit of ever-stronger electron-withdrawing groups must be tempered by a consideration of the steric implications for the polymer's three-dimensional structure. Future research into nitro-substituted benzothiadiazoles for solar cell applications would need to address the challenge of maintaining a planar, well-ordered polymer backbone, perhaps through the use of different linker units or other structural modifications.
Experimental Protocols
The following are generalized protocols for the synthesis of benzothiadiazole-based polymers and the fabrication of organic solar cells. Specific reaction conditions and device architectures will vary depending on the specific polymer and acceptor materials used.
Protocol 1: Synthesis of Benzothiadiazole-Based Polymers via Stille Coupling
This protocol outlines a general procedure for the synthesis of a D-A copolymer using a distannylated donor monomer and a dibrominated benzothiadiazole acceptor monomer.
Monomer Preparation: Ensure the high purity of the donor and acceptor monomers through recrystallization or sublimation.
Reaction Setup: In a Schlenk flask, combine the distannylated donor monomer (1.0 eq), the dibrominated benzothiadiazole acceptor monomer (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq).
Degassing: Subject the flask to several cycles of vacuum and argon/nitrogen backfill to remove any oxygen.
Solvent Addition: Add anhydrous, degassed chlorobenzene or toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
Polymerization: Heat the reaction mixture to 110-130 °C and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol or acetone to precipitate the polymer.
Purification: Collect the polymer by filtration. Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
Final Precipitation: Dissolve the purified polymer in a high-boiling point solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.
Drying: Collect the final polymer and dry it under vacuum at 40-60 °C for 24 hours.
Protocol 2: Fabrication and Characterization of Bulk Heterojunction Solar Cells
This protocol describes the fabrication of a conventional architecture organic solar cell.
Materials:
Patterned indium tin oxide (ITO)-coated glass substrates
Fullerene or non-fullerene acceptor (e.g., PC71BM or ITIC)
High-purity organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
Low work function metal for cathode (e.g., Ca, Al, or LiF/Al)
Procedure:
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
Active Layer Preparation: Dissolve the donor polymer and the acceptor in a suitable solvent at a specific weight ratio (e.g., 1:1.2). Stir the solution overnight at an elevated temperature to ensure complete dissolution.
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-200 nm).
Active Layer Annealing: Anneal the active layer films at an optimized temperature (e.g., 80-150 °C) for a specific duration to improve morphology.
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode layer (e.g., 20 nm of Ca followed by 100 nm of Al) under high vacuum (< 10⁻⁶ Torr).
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. Extract the key performance parameters: PCE, Voc, Jsc, and FF.
Visualizations
Molecular Structures
Caption: Molecular structures of the two benzothiadiazole derivatives under comparison.
Organic Solar Cell Fabrication Workflow
Caption: A generalized workflow for the fabrication and testing of organic solar cells.
References
Wang, N., Chen, Z., Wei, W., & Jiang, Z. (2013). Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments. Journal of the American Chemical Society, 135(45), 17060-17068.
Ma, L., et al. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
Kim, T., et al. (2018). Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives. Journal of Materials Chemistry A, 6(38), 18677-18686.
Xia, Y., et al. (2024).
Xia, Y., et al. (2022).
Ma, L., et al. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
Li, Z., et al. (2017). Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach.
Unknown. (2023). HOMO and LUMO energies of compounds 4a–b and 5a–b based on FMO orbitals. Engineered Science.
Udum, Y. A. (2015). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOELECTRONIC PROPERTIES. Middle East Technical University.
Vandewal, K., et al. (2021). Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency.
Wang, C., et al. (2021). Benzothiadiazole-based materials for organic solar cells. Chinese Journal of Polymer Science, 39, 1-17.
Nielsen, C. B., et al. (2012). Examples of chemical modifications of the 2,1,3-benzothiadiazole system...
Bristow, H., et al. (2024). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors.
Neto, B. A. D., et al. (2013). 2,1,3-Benzothiadiazole and derivatives: synthesis, properties, reactions, and applications in light technology of small molecules. European Journal of Organic Chemistry, 2013(2), 228-255.
Wang, C., et al. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science, 39, 1-17.
Lind, J., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(10), 5031-5039.
Unknown. (2012). Efficient Organic Semiconductors Containing Fluorine-Substituted Benzothiadiazole for Solution-Processed Small Molecule Organic Solar Cells. The Journal of Physical Chemistry C.
Osaka, I., et al. (2012). Synthesis, Characterization, and Transistor and Solar Cell Applications of a Naphthobisthiadiazole-Based Semiconducting Polymer. Journal of the American Chemical Society, 134(6), 3124-3134.
Unknown. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-2,1,3-benzothiadiazole-Based Polymers for Organic Field-Effect. BenchChem.
Wood, C. J., et al. (2018). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels, 2(11), 2466-2477.
Li, Z., et al. (2021). Improved Efficiency and Stability of Perovskite Solar Cells Using a Difluorobenzothiadiazole-Based Interfacial Material.
Unknown. (2022). and designed its several derivatives using chlorine (Cl), fluorine (F), bromine (Br), hydroxyl (OH), methyl (CH 3 ), methoxy (OCH 3 ), nitro group (NO 2 ), and amine (NH 2 ) groups and a comparative investigation has been presented. Engineered Science Publisher.
Lind, J., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(10), 5031-5039.
Unknown. (2026). Application of Benzothiadiazole in Organic Solar Cells.
Unknown. (2025). An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile. BenchChem.
Li, W., et al. (2013). Benzothiadiazole based conjugated polymers for high performance polymer solar cells. Journal of Materials Chemistry A, 1(48), 15437-15443.
Ong, K., et al. (2013). Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications. Polymer Chemistry, 4(6), 1863-1873.
Kim, J., et al. (2013). Enhanced photocurrent generation by high molecular weight random copolymer consisting of benzothiadiazole and quinoxaline as don. Organic Electronics, 14(12), 3326-3333.
Li, W., et al. (2011). Novel Benzo[1,2b:4,5b]dithiopheneBenzothiadiazole Derivatives with Variable Side Chains for HighPerformance Solar Cells.
Unknown. (2021). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
Benchmarking 5-Methyl-4-nitro-2,1,3-benzothiadiazole Against Standard Acceptor Units in D-A Polymers
Introduction: The Evolution of Acceptor Units In the rational design of Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and near-infrared (NIR) optoelectronics, the electron-deficient (acceptor)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolution of Acceptor Units
In the rational design of Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and near-infrared (NIR) optoelectronics, the electron-deficient (acceptor) unit dictates the molecular energy levels, light-harvesting capabilities, and charge mobility. While 2,1,3-benzothiadiazole (BT) and its fluorinated derivatives (F-BT) have long served as the gold standard acceptors, pushing absorption and emission into the NIR region requires more aggressive electronic modulation.
This guide benchmarks 5-methyl-4-nitro-2,1,3-benzothiadiazole (5M4N-BT) against standard BT units, providing an objective analysis of its mechanistic advantages, photophysical properties, and step-by-step integration protocols for advanced polymer synthesis.
Mechanistic Causality: The Push-Pull Dynamics of 5M4N-BT
As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen rather than just observing their effects. The substitution of the BT core with both a nitro (
−NO2
) and a methyl (
−CH3
) group creates a highly polarized, sterically tuned acceptor system 1.
The Nitro Group (Electronic Modulator): The
−NO2
moiety is one of the strongest electron-withdrawing groups (EWGs). Through both inductive and resonance effects, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) level of the polymer. This deep LUMO enhances the intramolecular charge transfer (ICT) from the donor unit, significantly narrowing the optical bandgap. Furthermore, nitro-benzothiadiazole derivatives exhibit prominent Aggregation-Induced Enhanced Emission (AIEE), shifting emission wavelengths beyond 700 nm in the solid state 2.
The Methyl Group (Steric & Solubility Modulator): Because the 4-position is occupied by the nitro group, polymerization typically proceeds through the 6,7-positions. The adjacent methyl group at the 5-position introduces controlled steric hindrance, forcing a specific dihedral angle between the donor and acceptor units. This optimizes the Twisted Intramolecular Charge Transfer (TICT) state and disrupts excessive
π−π
stacking, ensuring the resulting polymer remains processable in standard organic solvents 3.
Workflow & Logical Relationship Visualization
Logical workflow of structural modifications in 5M4N-BT driving charge transfer and NIR emission.
Benchmarking Data: 5M4N-BT vs. Standard Acceptors
The following table synthesizes the photophysical and electrochemical benchmarking data of D-A polymers utilizing a standard donor (e.g., Benzodithiophene, BDT) paired with various BT-based acceptors.
Note: Data represents consensus ranges derived from cyclic voltammetry and UV-Vis spectroscopy of benchmarked BDT-based D-A polymers.
Experimental Protocols: Synthesis and Device Fabrication
To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis of a 5M4N-BT-based polymer and its subsequent device integration.
Protocol A: Polymerization via Stille Cross-Coupling
Causality Check: Stille coupling is utilized here because it is highly tolerant of the strongly electron-withdrawing nitro group, which can deactivate palladium catalysts in standard Suzuki couplings.
Monomer Preparation: Degas a mixture of the distannylated donor monomer (e.g., BDT-Sn) (0.5 mmol) and the dibrominated acceptor (6,7-dibromo-5-methyl-4-nitro-2,1,3-benzothiadiazole) (0.5 mmol) in 15 mL of anhydrous toluene/DMF (4:1 v/v).
Catalyst Addition: Under an argon atmosphere, add
Pd2(dba)3
(2 mol%) and
P(o−tolyl)3
(8 mol%). Note: The electron-rich phosphine ligand is critical to accelerate the oxidative addition step into the highly electron-deficient C-Br bond of the nitro-BT unit.
Polymerization: Heat the reaction mixture to 110°C for 24 hours. The solution will rapidly transition to a dark, opaque color, indicating the formation of the low-bandgap D-A polymer.
End-Capping: Add 2-tributylstannylthiophene (0.1 mL) and stir for 2 hours, followed by 2-bromothiophene (0.1 mL) for another 2 hours. This step quenches reactive end groups, preventing trap-state formation in the final device.
Purification: Precipitate the polymer in cold methanol. Perform Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform. The chloroform fraction contains the target polymer (enabled by the solubilizing effect of the 5-methyl group).
Protocol B: Fabrication of NIR-AIEE / OPV Thin Films
Causality Check: Nitro-BT polymers require optimized solvent additives to control the aggregation phase responsible for AIEE and charge transport.
Solution Preparation: Dissolve the synthesized polymer (donor) and a fullerene/non-fullerene acceptor (e.g., PC71BM or Y6) in chlorobenzene at a total concentration of 20 mg/mL.
Solvent Additive Integration: Add 3% (v/v) 1,8-diiodooctane (DIO). Why DIO? DIO has a higher boiling point and selectively dissolves the acceptor, allowing the 5M4N-BT polymer chains to pre-aggregate during spin-coating. This controlled aggregation is the fundamental trigger for the AIEE phenomenon.
Spin-Coating: Spin-coat the active layer onto a PEDOT:PSS-coated ITO glass substrate at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.
Thermal Annealing: Anneal the film at 120°C for 10 minutes to drive off residual DIO and lock in the nanoscale phase separation.
Conclusion
Benchmarking 5-methyl-4-nitro-2,1,3-benzothiadiazole against standard BT units reveals a paradigm shift in D-A polymer design. While F-BT remains a staple for standard OPVs requiring high crystallinity, the 5M4N-BT unit's extreme electron deficiency and unique aggregation properties make it an unparalleled building block for next-generation near-infrared emitters and ultra-low bandgap photovoltaic materials.
References
New iridium-containing conjugated polymers for polymer solar cell applications.
Quantification of the push–pull character of azo dyes and a basis for their evaluation as potential nonlinear optical materials.
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.MDPI.
Author: BenchChem Technical Support Team. Date: April 2026
Technical Comparison Guide: FT-IR Absorption Spectra for Batch-to-Batch Consistency of 5-methyl-4-nitro-2,1,3-benzothiadiazole
Executive Summary
For pharmaceutical intermediates and advanced materials, batch-to-batch consistency is the cornerstone of quality assurance. This guide provides an in-depth, objective framework for utilizing Fourier Transform Infrared (FT-IR) spectroscopy to evaluate batches of 5-methyl-4-nitro-2,1,3-benzothiadiazole (CAS: 70733-29-8). By bridging compendial standards with molecular vibrational theory, this document equips analytical scientists with the causality, protocols, and data interpretation strategies necessary to detect trace impurities, polymorphic shifts, and structural degradation.
Analyte Profile & Spectroscopic Theory
5-methyl-4-nitro-2,1,3-benzothiadiazole (Molecular Formula:
C7H5N3O2S
) is a highly functionalized bicyclic heteroaromatic compound[1][2]. The electron-withdrawing nature of the fused thiadiazole ring and the nitro group creates distinct intramolecular charge transfer characteristics[3].
In mid-infrared (mid-IR) spectroscopy, the absorption of photons promotes the molecule's functional groups from a ground vibrational state to an excited state[4][5]. Because the energy required for these transitions is highly specific to the mass of the atoms and the strength of the bonds, FT-IR provides a highly specific chemical "fingerprint"[6][7]. For this compound, batch comparison relies on monitoring three distinct vibrational domains:
The Benzothiadiazole Core: Aromatic
C=C
and
C=N
stretching, alongside
C−S−C
vibrations[3].
The Nitro Group (
−NO2
): Strong asymmetric and symmetric stretching modes.
The Methyl Group (
−CH3
): Aliphatic
C−H
stretching and bending.
Compendial Standards for Mid-IR Batch Comparison
To ensure that any observed spectral variance is a true reflection of batch inconsistency rather than instrumental drift, the analytical method must be grounded in recognized pharmacopeial standards. According to USP General Chapter <854> Mid-Infrared Spectroscopy , the optimal analytical region for compliance is between 3800 and 650
cm−1
[4][5].
Before comparing batches, the FT-IR spectrometer must undergo an Operational Qualification (OQ). USP <854> mandates the verification of wavenumber accuracy using a polystyrene film standard, specifically targeting the sharp, well-defined band at 1601.2
cm−1 [8]. Passing this laser frequency calibration check ensures the wavenumber axis is accurate, making subsequent batch overlays mathematically valid[8].
Quantitative Spectral Fingerprint
When comparing a newly synthesized batch against a Certified Reference Material (CRM), the following absorption frequencies must align within a strict tolerance (typically
±2.0cm−1
for solid-state samples).
Table 1: Expected FT-IR Absorption Frequencies for 5-methyl-4-nitro-2,1,3-benzothiadiazole
Functional Group / Mode
Expected Wavenumber Range (
cm−1
)
Intensity
Causality & Diagnostic Value
Aromatic
C−H
Stretch
3100 – 3000
Weak
Confirms the integrity of the benzothiadiazole ring. Shifts here may indicate
π−π
stacking variations between batches.
Aliphatic
C−H
Stretch
2960 – 2850
Weak-Med
Specific to the 5-methyl group.
−NO2
Asymmetric Stretch
1550 – 1500
Strong
Highly sensitive to the local electronic environment. Broadening indicates potential degradation or hydration.
Aromatic
C=C
/
C=N
1600 – 1450
Medium
Overlaps with the nitro stretch; defines the heteroaromatic core.
−NO2
Symmetric Stretch
1360 – 1330
Strong
Paired with the asymmetric stretch, this is a primary diagnostic peak for the 4-nitro substitution.
Fingerprint Region (
C−S
/ Bending)
1000 – 650
Variable
Unique to the entire molecular skeleton. Deviations here are the primary indicator of polymorphism or structural isomers (e.g., 5-nitro vs. 4-nitro)[4][9].
To eliminate variables such as path length inconsistencies and moisture absorption common in traditional KBr pellet preparation, Attenuated Total Reflectance (ATR) FT-IR is recommended for solid-state batch comparison[6][10].
Step-by-Step Methodology:
Instrument Qualification (OQ):
Action: Scan a standard 1.5 mil polystyrene film.
Validation: Verify the peak maximum at 1601.2
cm−1
[8]. Causality: This confirms the interferometer's laser alignment is accurate, preventing false "peak shifts" during batch comparison.
Background Acquisition:
Action: Clean the ATR crystal (e.g., Diamond or ZnSe) with a volatile solvent (isopropyl alcohol) and allow it to evaporate completely. Collect a background spectrum (3800–650
cm−1
, 32 scans, 4
cm−1
resolution).
Validation: The background must show no residual solvent peaks (e.g., no broad
O−H
stretch at 3300
cm−1
).
Sample Application:
Action: Place ~5 mg of the 5-methyl-4-nitro-2,1,3-benzothiadiazole batch onto the ATR crystal. Apply consistent pressure using the ATR anvil.
Causality: Consistent pressure ensures uniform contact with the evanescent wave, standardizing the effective path length and preventing relative intensity distortions[10].
Spectral Acquisition & Overlay:
Action: Acquire the sample spectrum. Overlay the batch spectrum with the established CRM spectrum.
Data Processing:
Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction. Calculate the correlation coefficient (Match Quality).
Data Interpretation: Causality in Batch Deviations
When comparing batches, a correlation coefficient of
≥0.98
is typically required for identity confirmation[11]. If a batch fails this comparison, the causality usually falls into one of three categories:
Polymorphism: Different crystal lattices alter the intermolecular forces (e.g., dipole-dipole interactions of the nitro groups). This manifests as peak splitting or small band shifts (5–10
cm−1
) in the fingerprint region (
<1500cm−1
)[4][10].
Isomeric Impurities: The synthesis of benzothiadiazoles can yield positional isomers (e.g., 5-nitro-2,1,3-benzothiadiazole instead of 4-nitro)[9]. Because the position of the nitro group changes the symmetry of the molecule, the symmetric
−NO2
stretch (~1350
cm−1
) and aromatic bending modes will shift significantly.
Moisture / Solvent Residue: A broad peak appearing between 3500–3200
cm−1
indicates that the batch was improperly dried, retaining water or residual synthesis solvents[10].
FT-IR Quality Control Workflow
FT-IR QC workflow for batch comparison of 5-methyl-4-nitro-2,1,3-benzothiadiazole.
References
Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from[Link]
DrugFuture. <854> Mid-Infrared Spectroscopy. Retrieved from [Link]
NextSDS. 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE — Chemical Substance Information. Retrieved from [Link]
National Center for Advancing Translational Sciences (NCATS). 5-methyl-4-nitro-2,1,3-Benzothiadiazole - Inxight Drugs. Retrieved from[Link]
Global Substance Registration System (GSRS), NIH. 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]
AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
Pharmaceutical Technology. FT-IR Identification: the Expertise Required To Ensure Compliance. Retrieved from [Link]
Lab Manager. (2026). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. Retrieved from [Link]
Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]
A Comprehensive Guide to the Responsible Disposal of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-
For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical compounds is paramount, extending from synthesis to disposal. This guide provides a detailed protocol for the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical compounds is paramount, extending from synthesis to disposal. This guide provides a detailed protocol for the proper disposal of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, a compound within the benzothiadiazole and nitroaromatic families. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment, fostering a culture of safety that extends beyond the product itself.
This guide is structured to provide a clear, step-by-step process for the disposal of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-, integrating best practices for chemical waste management and principles of green chemistry.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While the parent compound is not classified as hazardous, the presence of a nitro group warrants a cautious approach. Nitro compounds, as a class, can be energetic and potentially explosive, especially under certain conditions.
Recommended Personal Protective Equipment (PPE):
Eye Protection: Safety glasses with side shields or goggles are mandatory.
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.
Body Protection: A standard laboratory coat is required.
Respiratory Protection: While not explicitly required based on the parent compound's SDS, it is good practice to handle the compound in a well-ventilated area or a fume hood to minimize inhalation of any dust or vapors.
II. Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
Step-by-Step Waste Collection Protocol:
Designated Waste Container: Use a clearly labeled, dedicated waste container for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- waste. The label should include the full chemical name and the words "Non-hazardous Chemical Waste" (based on the parent compound's classification).
Solid Waste: Collect solid waste, including contaminated consumables like weighing paper and gloves, in a sealable plastic bag before placing it in the designated solid waste container.
Liquid Waste: If the compound is in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other solvent waste streams unless their compatibility is confirmed.
Avoid Contamination: Do not mix this waste with other hazardous waste streams, such as those containing heavy metals, halogenated solvents, or strong acids and bases.[1]
III. Disposal Pathway: A Decision-Making Workflow
The following diagram illustrates the decision-making process for the disposal of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-.
Caption: Disposal workflow for 2,1,3-Benzothiadiazole, 5-methyl-4-nitro-.
IV. Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with the chemical is essential.
Glassware and Equipment: Wash with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
Work Surfaces: Wipe down the work area with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent.
Spills: In the event of a spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.[1]
V. Green Chemistry Considerations in Disposal
The principles of green chemistry advocate for the minimization of waste and the use of less hazardous substances.[2][3][4] While this guide focuses on disposal, these principles should be integrated throughout the lifecycle of the chemical in the laboratory.
Waste Minimization: Plan experiments to use the minimum amount of the chemical necessary.
Substitution: Where possible, consider using less hazardous alternative compounds.
Recycling: If applicable, explore possibilities for the recovery and reuse of the chemical, though this is often not feasible in a research setting.
VI. The Role of Institutional Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is your primary resource for guidance on chemical waste disposal.[1][5]
Consultation: Always consult with your EHS officer to ensure your disposal procedures are in compliance with institutional and local regulations.
Waste Pickup: Arrange for the collection of the chemical waste by the EHS department or their designated licensed waste disposal contractor.
VII. Quantitative Data Summary
Parameter
Information
Source
Compound Name
2,1,3-Benzothiadiazole, 5-methyl-4-nitro-
-
CAS Number
Not readily available
-
Parent Compound
4-Nitro-2,1,3-benzothiadiazole
TCI SDS
Parent Compound CAS
29270-56-2
TCI SDS
Hazard Classification
Not a hazardous substance or mixture (for parent compound)
The responsible disposal of 2,1,3-Benzothiadiazole, 5-methyl-4-nitro- is a straightforward process when guided by a clear understanding of its properties and adherence to established safety protocols. While the parent compound, 4-Nitro-2,1,3-benzothiadiazole, is not classified as hazardous, a cautious and informed approach is always the best practice in a laboratory setting. By following the steps outlined in this guide and consulting with your institutional EHS department, you can ensure the safe and compliant disposal of this and other chemical compounds, contributing to a safer research environment for all.
References
Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 4-Nitro-2,1,3-benzothiadiazole.
OAE Publishing Inc. (2026, January 14).
Hep Journals. (n.d.).
The University of Tokyo. (n.d.). Chemically hazardous waste. Environmental Science Center.
Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
Tokyo Chemical Industry Co., Ltd. (2023, March 4).
Personal protective equipment for handling 2,1,3-Benzothiadiazole,5-methyl-4-nitro-
As a Senior Application Scientist, this guide provides a comprehensive framework for handling 2,1,3-Benzothiadiazole,5-methyl-4-nitro-. The following protocols are designed to ensure the highest level of safety by integr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for handling 2,1,3-Benzothiadiazole,5-methyl-4-nitro-. The following protocols are designed to ensure the highest level of safety by integrating established standards with a deep understanding of the chemical hazards associated with nitroaromatic compounds.
A Note on Hazard Assessment
Therefore, this compound must be handled with extreme caution, assuming it is toxic, a severe irritant, and potentially thermally unstable.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary safety strategy must be to minimize exposure through engineering and administrative controls. PPE is the last line of defense.[3][4]
Engineering Controls :
Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]
Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.
Blast Shield : For reactions involving heating, or when working with quantities greater than a few grams, the use of a blast shield in front of the fume hood sash is a mandatory precaution due to the energetic nature of nitro compounds.[5][6]
Administrative Controls :
Designated Area : All work with 2,1,3-Benzothiadiazole,5-methyl-4-nitro- should be restricted to a clearly marked, designated area within the lab.
Minimize Quantities : Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of an incident.[6]
Avoid Incompatibilities : Store and handle this compound away from strong bases, amines, oxidizing agents, and reducing agents to prevent violent reactions.[5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is mandated by a thorough hazard assessment as required by OSHA standard 29 CFR 1910.132.[7][8][9] The following protocol is a baseline for handling 2,1,3-Benzothiadiazole,5-methyl-4-nitro-.
Eye and Face Protection
Standard safety glasses are insufficient. The potential for splashes of this irritant and toxic compound requires more robust protection.
Primary Protection : Chemical splash goggles that form a seal around the eyes are mandatory.[7]
Secondary Protection : When there is a significant risk of splashing (e.g., transferring solutions, running reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[6]
Hand Protection
No single glove material can provide universal protection.[10] Glove selection involves understanding the concepts of degradation (the physical change to the glove material) and permeation (the process of a chemical passing through the glove on a molecular level).[11][12] For this compound, a double-gloving strategy is recommended to provide layered protection.
Inner Glove : A lightweight, disposable nitrile glove. This provides a good barrier against incidental splashes and offers dexterity.[6][10]
Outer Glove : A heavier-duty glove should be worn over the nitrile glove, especially for tasks with prolonged handling or higher splash risk.
Table 1: Glove Selection Guide
Glove Material
Recommended Use
Rationale
Nitrile
Inner glove / Incidental contact: Good for splash protection during weighing, sample preparation, and brief handling.[10]
Provides a good balance of chemical resistance and dexterity for handling small quantities.
Butyl Rubber
Outer glove / Extended contact: Ideal for working with larger volumes, performing transfers, and during workup procedures.
Offers excellent resistance to a wide range of chemicals, including many nitro compounds.
| Viton™ | Outer glove / High-hazard operations: Recommended for situations involving immersion or when handling concentrated solutions. | Provides superior resistance against aromatic and chlorinated compounds but may be less flexible. |
Note: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. After handling, wash the outer gloved hands before doffing.
Body Protection
Laboratory Coat : A flame-resistant (FR) lab coat is strongly recommended due to the potential flammability and energetic nature of nitro compounds.[5][6] The coat should have long sleeves and a snap or button front.
Chemical Apron : For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
Footwear : Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or woven-material shoes are strictly prohibited.
Respiratory Protection
Respiratory protection is typically not required if all work is performed within a certified chemical fume hood. However, a respirator may be necessary in specific situations, such as:
A failure of engineering controls (e.g., fume hood malfunction).
During the cleanup of a large spill outside of a fume hood.
In such events, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter would be appropriate. A formal respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.[7]
Procedural Workflows: Ensuring Safety in Practice
The sequence of donning and doffing PPE is critical to prevent exposure and cross-contamination.
Donning (Putting On) PPE
The process should move from the core body outwards, ensuring that the most contaminated items (gloves) are put on last.
Caption: PPE Donning Sequence for handling hazardous chemicals.
Doffing (Removing) PPE
The doffing procedure is a reverse sequence designed to handle the most contaminated items first and avoid contact with the skin.
Caption: PPE Doffing Sequence to prevent cross-contamination.
Spill and Disposal Plan
Emergency Spill Procedures
Alert : Notify personnel in the immediate area and evacuate if necessary.
Contain : If safe to do so, use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
Decontaminate : Clean the area with soap and water after the absorbed material has been removed.[5]
Dispose : All contaminated materials, including absorbent and PPE, must be collected in a sealed, properly labeled hazardous waste container.
Waste Disposal
All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]
Collection : Collect all waste containing 2,1,3-Benzothiadiazole,5-methyl-4-nitro- and contaminated disposable items (gloves, wipes, etc.) in a designated, sealed hazardous waste container.
Labeling : The container must be clearly labeled with a hazardous waste tag that includes the full chemical name, quantity, and date of generation.[13]
Storage : Store the waste container in a designated satellite accumulation area away from incompatible materials.
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.[5][13]
By adhering to this comprehensive guide, researchers can confidently and safely handle 2,1,3-Benzothiadiazole,5-methyl-4-nitro-, ensuring personal safety and regulatory compliance.
References
Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
Minnesota Counties Intergovernmental Trust. (2023, March 31). Personal Protective Equipment: The OSHA Standard. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Retrieved from [Link]
Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
GovInfo. (n.d.). 417 Subpart I—Personal Protective Equipment. Retrieved from [Link]
Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
ChemIDplus, National Library of Medicine. (n.d.). 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]
Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection. Retrieved from [Link]
U.S. Department of Labor. (2014, September 4). FACT Sheet - Glove Selection. Retrieved from [Link]
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [https://case.edu/ehs/sites/case.edu.ehs/files/2018-04/Policy on Laboratory use of Explosive and High Energy Materials.pdf]([Link] on Laboratory use of Explosive and High Energy Materials.pdf)
Hazardous Waste Experts. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
Mid-American Research Chemical Corp. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Mid-American Research Chemical Corp. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Global Substance Registration System (GSRS). (n.d.). 5-METHYL-4-NITRO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]